Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate
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Overview
Description
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate is an ester compound known for its unique structural properties. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in various applications such as perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or other organic compounds.
Scientific Research Applications
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar ester bond but different alkyl groups.
Methyl butyrate: Another ester with a different alkyl group and carboxylic acid derivative.
Isopropyl butyrate: An ester with a branched alkyl group, similar to this compound.
These compounds share similar chemical properties but differ in their specific structures and applications, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate, also known by its chemical formula C14H26O3 and molecular weight 242.36 g/mol, is a compound with potential biological activities that are increasingly being studied for various applications, particularly in food and pharmaceutical industries. This article explores its biological activity, including its effects on human health, agricultural applications, and its biochemical properties.
Property | Details |
---|---|
Chemical Formula | C14H26O3 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | Ethyl 2-acetyl-2-isobutyl-4-methylpentanoate |
Appearance | Liquid |
Storage Temperature | Room Temperature |
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Studies have shown that certain esters can enhance the antioxidant capacity of food products, thereby improving their health benefits .
2. Flavoring Agent
This compound is recognized for its flavoring properties, contributing to the aroma profile of various food products. Its pleasant scent can enhance consumer acceptance of food items, making it a valuable ingredient in the food industry . The compound's sensory attributes have been quantitatively assessed in flavor analysis studies, demonstrating its effectiveness in improving palatability .
3. Potential Health Benefits
The compound has been evaluated for its potential health benefits through various studies:
- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity : Ethyl esters have shown potential antimicrobial effects against a range of pathogens, indicating their possible use in food preservation and safety .
Case Study 1: Flavor Enhancement in Beverages
A study conducted on various e-liquid samples highlighted the role of ethyl esters like this compound in enhancing flavor profiles. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze flavor ingredients and found that this compound contributed significantly to the overall sensory experience of the products tested .
Case Study 2: Antioxidant Efficacy
In another study focusing on the antioxidant capacity of food additives, ethyl esters were shown to improve the oxidative stability of oils when incorporated into formulations. The results indicated a marked increase in shelf life and nutritional quality due to the compound's ability to scavenge free radicals effectively .
Research Findings
Recent research has focused on the biochemical pathways influenced by this compound:
- Mechanism of Action : The compound appears to modulate enzymatic activities related to oxidative stress response pathways.
- Synergistic Effects : When combined with other natural antioxidants, this compound demonstrated enhanced protective effects against oxidative damage in cellular models.
Properties
Molecular Formula |
C14H26O3 |
---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate |
InChI |
InChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
YZSHPMXHFPHVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C |
Origin of Product |
United States |
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